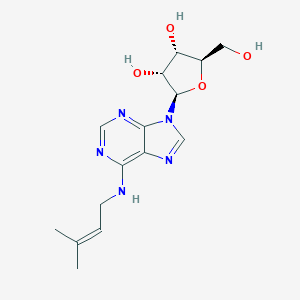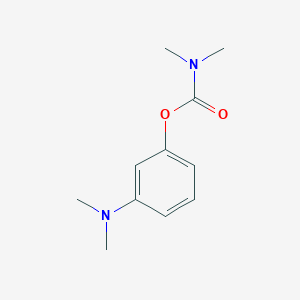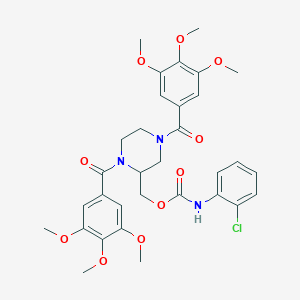
Riboprin
Übersicht
Beschreibung
Synthesis of Activated Pyrimidine Ribonucleotides
The study presented in the first paper demonstrates a novel synthesis of activated pyrimidine ribonucleotides under prebiotically plausible conditions. This synthesis bypasses the need for free ribose and canonical nucleobases, instead using arabinose amino-oxazoline and anhydronucleoside intermediates. The starting materials, such as cyanamide and cyanoacetylene, are considered plausible prebiotic feedstock molecules. The presence of inorganic phosphate from the beginning is crucial as it acts as a catalyst and buffer throughout the reaction sequence .
NAD+ Precursor Vitamins in Human Nutrition
The second paper discusses the role of various NAD+ precursors, including nicotinic acid, nicotinamide, and nicotinamide riboside, in human nutrition. It highlights the potential benefits of increased NAD+ synthesis, such as protection against neurological degeneration and infection. Nicotinamide riboside, in particular, is identified as a unique precursor that supports neuronal NAD+ synthesis, suggesting its potential for supplementation and further research .
Functional Groups in Hairpin Ribozyme Catalysis
The third paper explores the importance of specific purine functional groups in the catalytic activity of the hairpin ribozyme. By using synthetic chemistry techniques, the study examines how alterations to purine residues affect RNA cleavage kinetics. The findings indicate that certain hydrogen bonds are crucial for the ribozyme's activity and propose a secondary structure model for loop B of the hairpin .
Ribosomal Synthesis of Modified Peptides
In the fourth paper, the ribosomal synthesis of peptides containing dehydrobutyrine and methyllanthionine is reported. This involves the incorporation of vinylglycine, followed by its isomerization and intramolecular reactions. This study contributes to the understanding of ribosomal synthesis and the potential for creating novel peptide structures .
Feedback Mechanisms in Purine Ribotide Synthesis
The fifth paper delves into the feedback mechanisms that regulate the de novo synthesis of purine ribotides. It discusses the multienzyme system involved in converting various precursors into inosinic acid and how feedback inhibition may play a role in controlling the synthesis rate. This research provides insights into the complex regulation of purine biosynthesis .
Metabolism of Allopurinol
The sixth paper investigates the metabolism of allopurinol and the formation of allopurinol-1-riboside in the context of purine nucleoside phosphorylase deficiency. The study reveals that allopurinol-1-riboside can be formed indirectly via allopurinol-1-ribotide, providing new insights into the metabolic pathways of allopurinol and its metabolites .
Hammerhead Ribozyme Cleavage Efficiency
The seventh paper examines the role of specific purine amino and hydroxyl groups in the cleavage efficiency of a hammerhead ribozyme. By synthesizing modified ribozymes with excised functional groups, the study assesses the impact on substrate binding and the catalytic reaction. The results highlight the significance of certain groups for the ribozyme's function .
Anti-obesity Effects of N-(D-Ribopyranosyl)Taurine
Finally, the eighth paper presents the anti-obesity effects of N-(d-Ribopyranosyl)taurine sodium salt (T-Rib) in diet-induced obesity and taurine deficiency rat models. The study shows that T-Rib supplementation can suppress body weight gain and reduce adipose tissue, suggesting its potential as an anti-obesity agent .
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen gegen COVID-19
Riboprin hat vielversprechende Ergebnisse als antivirales Mittel gezeigt, insbesondere gegen das SARS-CoV-2-Virus. Studien haben gezeigt, dass this compound die Replikation des Virus effektiv hemmen kann, einschließlich der Omicron-B.1.1.529/BA.2-Subvariante . Es zielt auf die RNA-abhängige RNA-Polymerase (RdRp) und 3′-to-5′-Exoribonuclease (ExoN), die für die Virusreplikation entscheidend sind . Die starke inhibitorische Wirkung der Verbindung wurde durch in-vitro-Anti-RdRp- und Anti-SARS-CoV-2-Assays demonstriert, die ihr Potenzial als Leitverbindung in der COVID-19-Behandlung aufzeigen .
Doppelwirkungs-Inhibitionsmechanismus
Der Wirkmechanismus von this compound ist besonders bemerkenswert für seine doppelte inhibitorische Wirkung. Es zielt gleichzeitig auf zwei konservierte SARS-CoV-2-Enzyme, RdRp und ExoN, was es zu einem robusten Kandidaten für die Beendigung der Virusvermehrung macht . Dieser Doppelwirkungsansatz ist ein bedeutender Vorteil, da er die Wahrscheinlichkeit der Resistenzentwicklung durch das Virus verringern kann.
Pharmakophore Eigenschaften
Die pharmakophore Eigenschaften von this compound machen es zu einem idealen Kandidaten für die weitere Medikamentenentwicklung. Seine molekulare Struktur ermöglicht es ihm, als Doppelwirkungsinhibitor der SARS-CoV-2-Replikation und Korrekturprozesse zu dienen . Dies deutet darauf hin, dass this compound zu einem Medikament entwickelt werden könnte, das nicht nur die Infektion behandelt, sondern auch das Auftreten neuer Virusstämme minimiert.
Potenzial für die Wiederverwendung
Die Wirksamkeit von this compound gegen SARS-CoV-2 deutet darauf hin, dass es für die Verwendung gegen andere Virusinfektionen umgewidmet werden könnte. Die Fähigkeit der Verbindung, wichtige virale Enzyme zu hemmen, könnte im Zusammenhang mit anderen RNA-Viren untersucht werden, was ihre therapeutischen Anwendungen möglicherweise erweitert .
In-silico- und In-vitro-Validierung
Die Wirksamkeit von this compound wurde durch umfassende In-silico- und In-vitro-präklinische Forschungsstudien validiert. Diese Studien haben eine solide Grundlage für die potenzielle Verwendung der Verbindung in klinischen Umgebungen geschaffen, wobei In-vitro-Assays die In-silico-Vorhersagen bestätigt haben .
Vergleichende Wirksamkeit
In vergleichenden Studien hat this compound bestehende antivirale Medikamente wie Remdesivir und Molnupiravir bei der Hemmung der SARS-CoV-2-Replikation übertroffen. Dies unterstreicht die überlegene Wirksamkeit von this compound und positioniert es als einen starken Kandidaten für die Aufnahme in antivirale Behandlungsschemata .
Metabolisch phosphorylierte Formen
Die Triphosphate von this compound, die als die wichtigsten metabolisch phosphorylierten Formen in vivo identifiziert wurden, werden voraussichtlich so effizient und potent sein wie die verabreichten ursprünglichen Basisformen oder sogar noch potenter. Dies deutet darauf hin, dass die aktiven Metaboliten von this compound eine bedeutende Rolle bei seiner antiviralen Aktivität spielen könnten .
Synergistische inhibitorische Aktivitäten
Die inhibitorischen Wirkungen von this compound gegen die SARS-CoV-2-Rep
Wirkmechanismus
Target of Action
Riboprine is a nucleoside analog . It belongs to the class of organic compounds known as purine nucleosides . It has been used in trials studying the treatment of nausea and surgical site infection .
Mode of Action
Recent studies suggest that riboprine might have a role in inhibiting the replication of sars-cov-2 . It is suggested that Riboprine acts as a dual-action inhibitor of SARS-CoV-2 replication and proofreading .
Biochemical Pathways
It is suggested that riboprine might affect the replication pathway of sars-cov-2 .
Result of Action
Riboprine has been found to powerfully inhibit the replication of the new virulent strains of SARS-CoV-2 with extremely minute in vitro anti-RdRp and anti-SARS-CoV-2 EC50 values . These biochemical findings suggest that Riboprine could serve as a prospective lead compound against COVID-19 .
Action Environment
It is known that environmental factors can influence the action of drugs in general . For example, factors such as light, temperature, and pollution could potentially alter the efficacy and stability of drugs
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057828 | |
| Record name | Riboprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7724-76-7 | |
| Record name | Isopentenyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riboprine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU82FAZ5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Riboprine a potential candidate for treating COVID-19?
A1: Riboprine has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, Riboprine could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.
Q2: How does Riboprine interact with its target enzymes, RdRp and ExoN?
A2: While the exact mechanism is still under investigation, computational studies suggest that Riboprine binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.
Q3: Has Riboprine demonstrated efficacy against different SARS-CoV-2 variants?
A3: Research indicates that Riboprine exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that Riboprine could potentially be effective against various emerging SARS-CoV-2 variants.
Q4: What are the next steps in the research and development of Riboprine as a potential COVID-19 treatment?
A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of Riboprine in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)



![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)